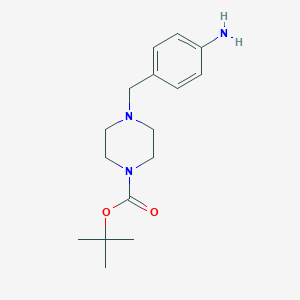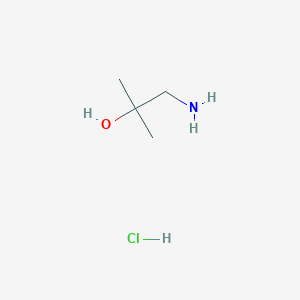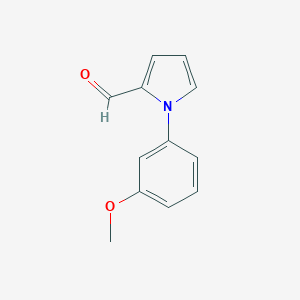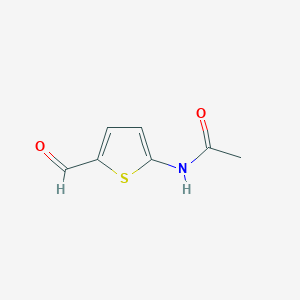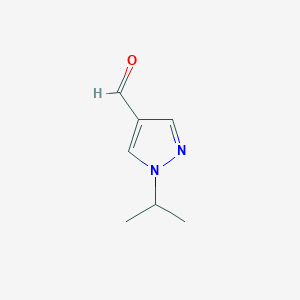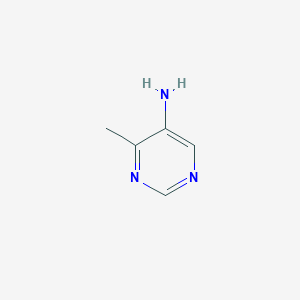
5-氨基-4-甲基嘧啶
描述
5-Amino-4-methylpyrimidine is a compound with the molecular formula C5H7N3 and a molecular weight of 109.13 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
It should be stored in a dark place, under an inert atmosphere, at room temperature .
科学研究应用
抗癌治疗
研究表明,嘧啶衍生物,包括5-氨基-4-甲基嘧啶衍生物,在抗癌治疗中起着重要作用。它们参与合成针对癌细胞增殖和DNA复制的药物。 具体而言,它们已被研究用于对抗侵袭性乳腺癌细胞系 .
抗病毒和抗真菌应用
最后,5-氨基-4-甲基嘧啶衍生物的抗病毒和抗真菌应用值得注意。它们有助于创建干扰病毒和真菌生命周期的药物,从而阻止其复制和传播。
这项分析突出了5-氨基-4-甲基嘧啶在各种科学研究应用中的多样性,以及其对医药化学各个领域的重大贡献潜力。 该化合物作为多种治疗剂的构建块的能力突出了其在药物发现和开发中的重要性 .
安全和危害
The safety information for 5-Amino-4-methylpyrimidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
未来方向
While specific future directions for 5-Amino-4-methylpyrimidine are not mentioned in the search results, it is known that pyrimidines have a range of pharmacological effects and are being studied for their potential applications . For example, a series of 5-methylpyrimidine-pyridinone derivatives have been designed and synthesized as novel selective inhibitors of EGFR and EGFR mutants . Theoretical results from such studies can provide further insights that will aid the design of oncogenic EGFR inhibitors with high selectivity .
作用机制
Target of Action
5-Amino-4-methylpyrimidine is a pyrimidine derivative. Pyrimidines are key components of DNA and RNA and play a crucial role in cellular functions .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, influencing cellular processes
Biochemical Pathways
Pyrimidines, including 5-Amino-4-methylpyrimidine, are involved in several biochemical pathways. They play a vital role in the synthesis of DNA and RNA, contributing to the regulation of enzymatic reactions and energy production . Pyrimidines are also involved in the synthesis of thiamine, a vitamin essential for energy metabolism .
Pharmacokinetics
Pyrimidine derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of 5-Amino-4-methylpyrimidine would likely depend on its specific chemical structure and the biological system in which it is present.
Result of Action
As a pyrimidine derivative, it may influence dna and rna synthesis, potentially affecting gene expression and protein synthesis
Action Environment
The action, efficacy, and stability of 5-Amino-4-methylpyrimidine can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of many pyrimidine derivatives can be affected by the cellular environment, including the presence of specific enzymes and cofactors .
生化分析
Biochemical Properties
5-Amino-4-methylpyrimidine plays a significant role in biochemical reactions, particularly in the metabolism of thiamine (vitamin B1). It interacts with enzymes such as aminopyrimidine aminohydrolase, which catalyzes the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine and ammonia . This interaction is crucial for the salvage pathway of thiamine metabolism, where 5-Amino-4-methylpyrimidine serves as a substrate for the enzyme .
Cellular Effects
5-Amino-4-methylpyrimidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the thiamine biosynthesis pathway, which is essential for cellular energy production and metabolic regulation . The compound’s impact on thiamine metabolism can lead to changes in cellular function, particularly in cells that rely heavily on thiamine-dependent enzymes for their metabolic activities .
Molecular Mechanism
The molecular mechanism of 5-Amino-4-methylpyrimidine involves its interaction with specific enzymes and biomolecules. It binds to aminopyrimidine aminohydrolase, facilitating the hydrolysis reaction mentioned earlier . This binding interaction is critical for the enzyme’s catalytic activity and the subsequent production of thiamine derivatives. Additionally, 5-Amino-4-methylpyrimidine may influence gene expression by modulating the activity of transcription factors involved in thiamine biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-4-methylpyrimidine can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Amino-4-methylpyrimidine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, particularly in thiamine-dependent metabolic pathways .
Dosage Effects in Animal Models
The effects of 5-Amino-4-methylpyrimidine in animal models vary with different dosages. At low doses, the compound may enhance thiamine metabolism and improve cellular energy production . At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential damage to thiamine-dependent enzymes . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
5-Amino-4-methylpyrimidine is involved in the thiamine salvage pathway, where it serves as a substrate for aminopyrimidine aminohydrolase . This pathway is crucial for the recycling of thiamine and the maintenance of cellular thiamine levels. The compound’s involvement in this pathway highlights its importance in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 5-Amino-4-methylpyrimidine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of 5-Amino-4-methylpyrimidine is essential for its role in thiamine metabolism and its overall impact on cellular function .
Subcellular Localization
5-Amino-4-methylpyrimidine is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . This localization is crucial for its activity and function in thiamine metabolism and other cellular processes .
属性
IUPAC Name |
4-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-5(6)2-7-3-8-4/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNDDUOCVSWTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280948 | |
| Record name | 5-Amino-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3438-61-7 | |
| Record name | 3438-61-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




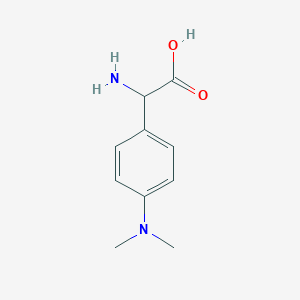

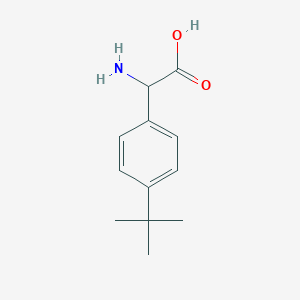


![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)
